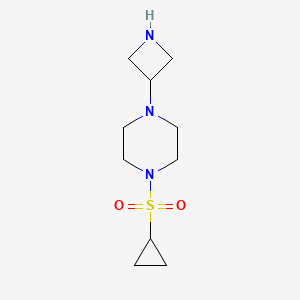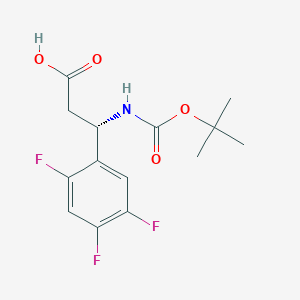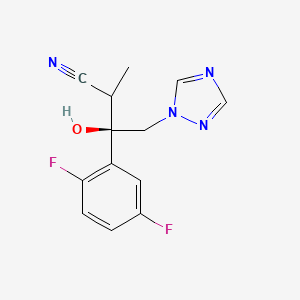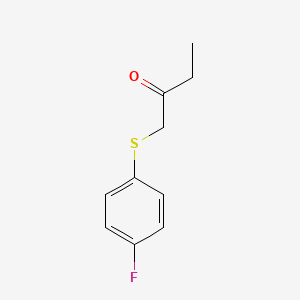![molecular formula C11H12IN B13640819 5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
5'-Iodospiro[cyclobutane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Iodospiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound that features an indoline moiety fused with a cyclobutane ring and an iodine atom at the 5’ position. This compound is part of the broader class of spiroindolines, which are known for their significant biological and pharmacological activities. The presence of the iodine atom introduces additional reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Iodospiro[cyclobutane-1,3’-indoline] typically involves the cyclodimerization of 3-phenacylideneoxindoles. This reaction is catalyzed by a photosensitizer such as Ru(bpy)_3Cl_2 under visible light irradiation . The reaction proceeds in dry acetonitrile at room temperature, yielding the desired spirocyclic product with high diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for 5’-Iodospiro[cyclobutane-1,3’-indoline] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as solvent choice and light source, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5’-Iodospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indoline moiety can be oxidized to form oxindoles, while reduction can lead to the formation of more saturated spirocyclic systems.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex polycyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH_4).
Major Products:
Substitution: Formation of spirocyclic compounds with different substituents at the 5’ position.
Oxidation: Formation of spirooxindoles.
Reduction: Formation of reduced spiroindoline derivatives.
Scientific Research Applications
5’-Iodospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5’-Iodospiro[cyclobutane-1,3’-indoline] is primarily based on its ability to interact with biological targets through its spirocyclic structure. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Dispiro[indoline-3,1’-cyclobutane-2’,3’'-indolines]: These compounds share a similar spirocyclic structure but differ in the substitution pattern and the presence of additional rings.
Spiropyrans: These compounds also feature a spirocyclic core but are known for their photochromic properties.
Uniqueness: 5’-Iodospiro[cyclobutane-1,3’-indoline] is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications.
Properties
Molecular Formula |
C11H12IN |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
5-iodospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12IN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
InChI Key |
SAPPSZZDWJSYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)

![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)





![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
